molecular formula C25H29FN4O2 B2615753 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone CAS No. 1705838-81-8

2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone

Cat. No.: B2615753
CAS No.: 1705838-81-8
M. Wt: 436.531
InChI Key: RBHUAFIGZZUROI-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d]imidazol-1-yl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone is a synthetic organic compound with the molecular formula C 25 H 29 FN 4 O 2 and a molecular weight of 436.5 g/mol . Its structure features a benzimidazole group linked via an ethanone bridge to a complex bipiperidine system that incorporates a 2-fluorophenoxy moiety . While specific biological data for this precise molecule is not available in the public domain, its structure provides strong clues to its potential research value. The 1H-benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of pharmacological activities. Published studies on analogous compounds reveal that similar molecules are investigated as positive allosteric modulators of GABA-A receptors for neurological research , as well as potential anti-inflammatory agents that inhibit key inflammatory mediators . Furthermore, benzimidazole derivatives have shown significant promise in oncology research, with some compounds demonstrating the ability to bind DNA and inhibit topoisomerase enzymes, leading to cell cycle arrest . Researchers may find this compound particularly useful for exploring the structure-activity relationships of benzimidazole-based ligands, especially those targeting G-protein coupled receptors or ion channels, given the presence of the bipiperidine and fluorophenoxy groups, which are common in neuropharmacology. This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN4O2/c26-21-5-1-4-8-24(21)32-20-11-15-28(16-12-20)19-9-13-29(14-10-19)25(31)17-30-18-27-22-6-2-3-7-23(22)30/h1-8,18-20H,9-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHUAFIGZZUROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone is a synthetic organic molecule that belongs to the class of benzimidazole derivatives. This class is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structural features of this compound, particularly the combination of a benzimidazole core and a fluorinated phenoxy group, suggest potential for significant pharmacological activity.

Chemical Structure and Synthesis

The molecular structure of the compound can be represented as follows:

C17H18FN3O2\text{C}_{17}\text{H}_{18}\text{FN}_3\text{O}_2

The synthesis typically involves several key steps:

  • Formation of the Benzimidazole Core : This is achieved through the condensation of o-phenylenediamine with appropriate carboxylic acids under acidic conditions.
  • Introduction of the Acetamide Group : The acetamide moiety is introduced via reaction with chloroacetyl chloride in the presence of a base.
  • Attachment of the Fluorophenoxy Group : This final step involves nucleophilic substitution with 4-fluorophenol.

The biological activity of 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone is primarily attributed to its interaction with various biological targets. The benzimidazole core is known to inhibit specific enzymes and receptors, while the fluorophenoxy group may enhance binding affinity and specificity.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of biological activities:

Compound NameStructural FeaturesBiological Activity
1H-benzimidazoleBasic benzimidazole coreAntimicrobial, anticancer
4-FluorobenzamideContains fluorinated ringAnticancer
Imidazo[1,2-a]pyridineRelated heterocyclic structureGABA-A receptor modulation

The unique combination found in this compound may provide enhanced selectivity and potency against certain targets compared to other similar compounds .

Case Studies and Research Findings

Several studies have explored the biological activity of benzimidazole derivatives, including this compound:

  • Anticancer Activity : A study demonstrated that related benzimidazole compounds exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation .
  • Antimicrobial Properties : Another investigation highlighted the antimicrobial efficacy of benzimidazole derivatives against both Gram-positive and Gram-negative bacteria. The compounds inhibited bacterial growth by disrupting cell wall synthesis .
  • Enzyme Inhibition : Research has shown that certain benzimidazole derivatives can act as potent inhibitors of kinases involved in cancer progression. The inhibition constants (IC50 values) were reported in the low micromolar range, indicating strong inhibitory effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Benzoimidazole-Ethanone Derivatives

Compounds sharing the 1-(1H-benzo[d]imidazol-1-yl)ethanone backbone but differing in substituents include:

Compound Name / ID Substituents Molecular Formula Molecular Weight Key Activities References
BD-1 4-aminophenyl C₁₃H₁₁N₃ 209.25 Antimicrobial
BD-4 3-nitrophenyl C₁₃H₉N₃O₂ 239.23 Antimicrobial
BD-5 4-nitrophenyl C₁₃H₉N₃O₂ 239.23 Antimicrobial
Patel et al. derivatives Aryl (e.g., methyl, halogen) Variable ~250–300 Cytotoxic (VERO, NCI cells)
Target compound 4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl Not provided ~450–500* Hypothesized: CNS/antimicrobial N/A

Key Observations :

  • Substituent Effects: The nitro groups in BD-4/BD-5 enhance antimicrobial activity compared to BD-1’s aminophenyl group .
Heterocyclic Hybrids

Compounds combining benzoimidazole with other heterocycles:

Compound Name / ID Hybrid Structure Key Features Activities References
BIPM (Kumar et al.) Benzoimidazole-thione + Pd complex Sulfur linkage, metal coordination Anticatalytic, antimicrobial
Sertaconazole Benzo[b]thienyl + imidazole Chlorophenyl, oxime Antifungal (clinical use)
Triazole derivatives (Seeka et al.) Benzoimidazole + triazole Click chemistry synthesis Antimicrobial (4b, 4d, 4f)

Key Observations :

  • Triazole Hybrids : The triazole-containing derivatives (e.g., 4d, 4f) exhibit superior antimicrobial activity compared to nitro-substituted BD-4/BD-5, likely due to enhanced hydrogen bonding and metabolic stability .
Common Strategies for Benzoimidazole-Ethanone Derivatives
  • Condensation Reactions: BD-1 and BD-5 are synthesized via condensation of substituted benzoimidazoles with p-aminoacetophenone in ethanol, yielding ~72–75% .
  • Nucleophilic Aromatic Substitution (SNAr) : Used in for imidazole-bipyridine hybrids, offering regioselectivity but requiring electron-deficient aryl halides.
  • Coupling Agents : Compound 65 () employs HBTU for amide bond formation, achieving 67% yield. This method could be relevant for the target compound’s bipiperidinyl linkage.

Pharmacological and Physicochemical Properties

Antimicrobial Activity
  • Nitro vs. Fluoro Substituents: BD-4/BD-5 (nitro) show moderate activity, while triazole hybrids () and sertaconazole () with halogens/heterocycles exhibit stronger effects. The target compound’s 2-fluorophenoxy group may mimic these trends.
  • Cytotoxicity : Patel et al.’s derivatives () with aryl groups show IC₅₀ values <10 µM in cancer cells, suggesting the target compound’s bipiperidinyl group could reduce off-target toxicity.
Antioxidant Potential
  • DPPH Assay: Rajasekaran et al. () report benzoimidazole-oxadiazole hybrids with scavenging activity comparable to ascorbic acid. The target compound’s ethanone group may similarly stabilize free radicals.
Physicochemical Data
Property BD-1 BD-4 Compound 65 Target Compound*
Melting Point (°C) 93 95 178–185 ~150–200
% Yield 75.35 72.69 67 ~60–70
Molecular Weight 209.25 239.23 413.36 ~450–500

Note: *Estimated based on structural complexity.

Q & A

Basic: What are the common synthetic routes for synthesizing this compound, and what intermediates are critical?

Answer:
The synthesis typically involves multi-step reactions:

Imidazole ring formation : Condensation of glyoxal with ammonia derivatives, as seen in thioether-linked analogs (e.g., ).

Fluorophenoxy group introduction : Nucleophilic aromatic substitution using 2-fluorophenol and a halogenated bipiperidine intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

Coupling reactions : Amide bond formation between the benzoimidazole and bipiperidinyl moieties using coupling agents like EDCI or HATU .
Key intermediates :

  • 4-(2-Fluorophenoxy)-1,4'-bipiperidine
  • 2-(1H-Benzo[d]imidazol-1-yl)acetic acid
    Purification : Column chromatography (hexane:ethyl acetate) or recrystallization (methanol/water) ensures purity .

Advanced: How can reaction conditions be optimized to address low yields in the final coupling step?

Answer:
Conflicting yields (e.g., 15–40% in similar syntheses ) arise from steric hindrance or side reactions. Optimization strategies include:

  • Catalyst screening : Use Pd-catalyzed cross-coupling for aryl ether formation (e.g., ).
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
  • Temperature control : Slow addition of reagents at 0–5°C minimizes byproducts during imidazole activation .
    DOE approach : Vary reaction time, temperature, and stoichiometry in a factorial design to identify optimal conditions .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Answer:

  • ¹H/¹³C-NMR : Key peaks include:
    • Aromatic protons (δ 6.8–7.9 ppm for benzoimidazole and fluorophenoxy groups) .
    • Bipiperidine CH₂ signals (δ 2.5–3.5 ppm) .
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₅H₂₈FN₃O₂: 446.2178) .
  • IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-F (1220–1280 cm⁻¹) .

Advanced: How can overlapping NMR peaks be resolved to assign stereochemistry in the bipiperidinyl moiety?

Answer:

  • 2D NMR : Use HSQC to correlate carbon-proton pairs and COSY to identify coupling networks .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict chemical shifts for diastereomers .
  • Crystallography : Single-crystal X-ray diffraction resolves conformational ambiguity in the bipiperidine ring .

Basic: What in vitro assays evaluate the compound’s biological activity?

Answer:

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram+/Gram- bacteria .
  • Kinase inhibition : ELISA-based screening for ATP-binding pocket interference (e.g., tyrosine kinase assays) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How should pharmacokinetic (PK) studies be designed to assess bioavailability?

Answer:

  • Rodent models : Administer IV/PO doses (5–20 mg/kg) and collect plasma samples at intervals (0–24 hrs) .
  • LC-MS/MS analysis : Quantify compound and metabolites; calculate parameters (t₁/₂, Cₘₐₓ, AUC) .
  • Tissue distribution : Fluorescent tagging or radiolabeling (³H/¹⁴C) tracks organ-specific accumulation .

Basic: How does the 2-fluorophenoxy group influence physicochemical properties?

Answer:

  • Lipophilicity : Increases logP by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
  • Metabolic stability : Fluorine reduces oxidative metabolism via cytochrome P450 enzymes .
  • Solubility : Poor aqueous solubility (<10 µM) necessitates formulation with co-solvents (e.g., PEG 400) .

Advanced: What SAR strategies identify critical pharmacophores for target binding?

Answer:

  • Analog synthesis : Replace bipiperidine with morpholine or substitute fluorine with other halogens .
  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with tubulin’s colchicine site .
  • Bioisosteric replacement : Swap benzoimidazole with indole or benzothiazole to assess activity retention .

Basic: What purification challenges arise, and how are they mitigated?

Answer:

  • Byproduct removal : Silica gel chromatography separates unreacted bipiperidine precursors .
  • Hygroscopicity : Store under inert gas (N₂/Ar) to prevent degradation .
  • Scale-up limitations : Switch from flash to HPLC prep columns for >10 g batches .

Advanced: How to reconcile contradictory bioactivity data across studies?

Answer:

  • Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) .
  • Structural validation : Confirm batch purity via elemental analysis and chiral HPLC .
  • Meta-analysis : Pool data from ≥3 independent studies and apply ANOVA to assess significance .

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